molecular formula C10H12N2OS2 B11871317 2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL

2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL

Cat. No.: B11871317
M. Wt: 240.3 g/mol
InChI Key: JLBRKXNVBCUKKS-UHFFFAOYSA-N
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Description

2’-(Methylthio)-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidin]-4’-OL is a complex heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a spirocyclobutane ring fused to a thienopyrimidine core, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Methylthio)-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidin]-4’-OL typically involves multiple steps, starting from readily available thiophene derivatives. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often include heating under reflux with continuous stirring and the use of desiccants like calcium chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2’-(Methylthio)-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidin]-4’-OL undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the thienopyrimidine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine core.

Scientific Research Applications

2’-(Methylthio)-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidin]-4’-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-(Methylthio)-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidin]-4’-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2’-(Methylthio)-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidin]-4’-OL lies in its spirocyclobutane ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12N2OS2

Molecular Weight

240.3 g/mol

IUPAC Name

2-methylsulfanylspiro[3,5-dihydrothieno[2,3-d]pyrimidine-6,1'-cyclobutane]-4-one

InChI

InChI=1S/C10H12N2OS2/c1-14-9-11-7(13)6-5-10(3-2-4-10)15-8(6)12-9/h2-5H2,1H3,(H,11,12,13)

InChI Key

JLBRKXNVBCUKKS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(CC3(S2)CCC3)C(=O)N1

Origin of Product

United States

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